2-chloro-N-(4-methoxy-2-nitrophenyl)propanamide 2-chloro-N-(4-methoxy-2-nitrophenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 505065-41-8
VCID: VC6872930
InChI: InChI=1S/C10H11ClN2O4/c1-6(11)10(14)12-8-4-3-7(17-2)5-9(8)13(15)16/h3-6H,1-2H3,(H,12,14)
SMILES: CC(C(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-])Cl
Molecular Formula: C10H11ClN2O4
Molecular Weight: 258.66

2-chloro-N-(4-methoxy-2-nitrophenyl)propanamide

CAS No.: 505065-41-8

Cat. No.: VC6872930

Molecular Formula: C10H11ClN2O4

Molecular Weight: 258.66

* For research use only. Not for human or veterinary use.

2-chloro-N-(4-methoxy-2-nitrophenyl)propanamide - 505065-41-8

Specification

CAS No. 505065-41-8
Molecular Formula C10H11ClN2O4
Molecular Weight 258.66
IUPAC Name 2-chloro-N-(4-methoxy-2-nitrophenyl)propanamide
Standard InChI InChI=1S/C10H11ClN2O4/c1-6(11)10(14)12-8-4-3-7(17-2)5-9(8)13(15)16/h3-6H,1-2H3,(H,12,14)
Standard InChI Key ZRWAMGVKIUDXTG-UHFFFAOYSA-N
SMILES CC(C(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-])Cl

Introduction

Structural Analysis and Functional Group Reactivity

Key Functional Groups

The molecule’s reactivity is governed by three critical moieties:

  • Nitro Group (-NO2\text{-NO}_2): A strong electron-withdrawing group that directs electrophilic substitution to the meta position and participates in reduction reactions to form amines.

  • Methoxy Group (-OCH3\text{-OCH}_3): An electron-donating substituent that enhances the ring’s electron density at the para position.

  • Chloropropanamide Chain: The chlorine atom at the β-carbon enables nucleophilic substitution (e.g., with amines or thiols), while the amide group offers hydrogen-bonding potential.

Synthesis and Manufacturing Considerations

Proposed Synthetic Routes

Though explicit synthetic protocols are absent in the sources, a plausible pathway involves:

  • Amidation of 2-Chloropropanoyl Chloride:
    ClCH2COCl+H2N-C6H3(OCH3)(NO2)ClCH2CONH-C6H3(OCH3)(NO2)+HCl\text{ClCH}_2\text{COCl} + \text{H}_2\text{N-C}_6\text{H}_3(\text{OCH}_3)(\text{NO}_2) \rightarrow \text{ClCH}_2\text{CONH-C}_6\text{H}_3(\text{OCH}_3)(\text{NO}_2) + \text{HCl}
    This reaction typically proceeds in anhydrous dichloromethane with a base (e.g., triethylamine) .

Industrial-Scale Production Challenges

  • Purification: Crystallization from ethanol may be required to achieve high purity, as indicated by the acetamide analog’s melting point of 101C101^\circ \text{C} .

  • Yield Optimization: Steric hindrance from the nitro and methoxy groups may necessitate elevated temperatures or catalytic methods.

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValue/DescriptionSource
Melting PointNot reported (analog: 101C101^\circ \text{C})
Boiling Point463.1±45.0C463.1 \pm 45.0^\circ \text{C} (predicted)
Density1.441±0.06g/cm31.441 \pm 0.06 \, \text{g/cm}^3
SolubilityLikely soluble in polar aprotic solvents (DMF, DMSO)Inferred

Acid-Base Behavior

The compound’s pKa is predicted to be 11.01±0.7011.01 \pm 0.70, suggesting weak acidity at the amide nitrogen .

Applications in Research and Industry

Medicinal Chemistry

  • Scaffold for Drug Discovery: The nitro group facilitates reductive transformations to amines, enabling the synthesis of bioactive analogs (e.g., antimicrobials or kinase inhibitors) .

  • Combinatorial Libraries: The chloro and amide groups serve as handles for diversification via Suzuki coupling or nucleophilic substitution .

Material Science

  • Coordination Chemistry: The nitro and methoxy groups may act as ligands for transition metals in catalytic systems.

SupplierPurityPrice (250 mg)Catalog ID
CymitQuimicaNot specified€386.003D-FVA06541
AccelaChemR&D gradePOASY170927

Future Research Directions

  • Toxicological Studies: Systematic evaluation of acute and chronic toxicity profiles.

  • Catalytic Applications: Exploration of metal-organic frameworks (MOFs) incorporating this ligand.

  • Synthetic Methodology: Development of enantioselective routes for chiral analogs.

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